molecular formula C19H19N3O2 B14939532 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide

Cat. No.: B14939532
M. Wt: 321.4 g/mol
InChI Key: MZKHNZIXBGBMPM-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide is a complex organic compound with a unique structure that combines a carbazole moiety with a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the carbazole core, followed by the introduction of the methoxy group at the 6-position. The tetrahydrocarbazole intermediate is then reacted with pyridine-4-carboxylic acid or its derivatives under appropriate conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide is unique due to its combination of a methoxy-substituted carbazole core with a pyridine carboxamide group. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-24-13-5-6-16-15(11-13)14-3-2-4-17(18(14)21-16)22-19(23)12-7-9-20-10-8-12/h5-11,17,21H,2-4H2,1H3,(H,22,23)

InChI Key

MZKHNZIXBGBMPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC=NC=C4

Origin of Product

United States

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